molecular formula C15H15Cl2N3O2 B2692948 2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797681-60-7

2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2692948
CAS No.: 1797681-60-7
M. Wt: 340.2
InChI Key: BFVPWIHMTHSRHY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tetrahydropyrano[4,3-c]pyrazole core substituted with a methyl group and a dichlorinated aromatic ring.

Properties

IUPAC Name

2,5-dichloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c1-20-14-4-5-22-8-11(14)13(19-20)7-18-15(21)10-6-9(16)2-3-12(10)17/h2-3,6H,4-5,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPWIHMTHSRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzonitrile through a reaction with thionyl chloride.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone.

    Fusion with Tetrahydropyran Ring: The pyrazole ring is then fused with a tetrahydropyran ring through a cyclization reaction.

    Final Coupling: The final step involves coupling the benzamide core with the pyrazole-tetrahydropyran moiety using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Target Compound: Contains a 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole fused ring, which provides a bicyclic scaffold with a pyran oxygen and pyrazole nitrogen.
  • Compound [1] (): Features a pyrano[2,3-c]pyrazole fused with an oxazine ring, introducing additional oxygen and nitrogen atoms. This increases polarity compared to the target compound .
  • Compounds 10a–c () : Based on pyrazolo[3,4-e][1,2,4]triazine systems, which lack the pyran oxygen but include a triazine ring. This structural difference may alter electronic properties and hydrogen-bonding capabilities .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 2,5-Dichlorobenzamide Enhanced lipophilicity; potential halogen bonding and steric effects.
Compound [1] () 4-Methoxyphenyl, oxazine Methoxy group increases electron density; oxazine adds hydrogen-bonding sites .
Compound 10c () 4-Nitrophenyl, triazine Nitro groups enhance electrophilicity; triazine contributes to π-stacking .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target Compound: Expected NH (amide) and C=O (benzamide) stretches near 3300 cm⁻¹ and 1680 cm⁻¹, respectively.
    • Compound 10c (): Shows NH (3202 cm⁻¹) and C=N (1629 cm⁻¹), aligning with pyrazole and triazine moieties .
  • NMR Spectroscopy :
    • Compound 10a (): Aromatic protons appear at δ 7.13–7.88 ppm, while saturated carbons resonate at δ 70.2–76.4 ppm .
    • Target Compound: Aromatic protons in the dichlorobenzamide group would likely deshield to δ 7.5–8.2 ppm due to electron-withdrawing Cl substituents.

Thermal Stability (Melting Points)

  • Compound 10c (): m.p. 224–228°C, reflecting high crystallinity from nitro groups .
  • Target Compound: Expected m.p. >200°C due to rigid fused-ring system and halogenated aromaticity.

Biological Activity

2,5-Dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H16Cl2N4O2
  • Molecular Weight : 353.22 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives containing the pyrazole moiety exhibit significant inhibitory activity against various enzymes. For instance:

  • Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown selective inhibition against MAO-A and MAO-B. For example, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range for MAO-A inhibition .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Pyrazole derivatives are known to scavenge free radicals and may contribute to cellular protection against oxidative stress. Studies have shown that related compounds can significantly reduce oxidative damage in cellular models .

Case Studies

Several studies have explored the biological activity of compounds related to this compound.

  • Study on Pyrazole Derivatives :
    • Objective : Evaluate the biological activities of synthesized pyrazole derivatives.
    • Findings : Certain derivatives exhibited potent anti-inflammatory and analgesic effects in vivo. The structure-activity relationship indicated that modifications at the pyrazole ring enhanced biological efficacy .
  • MAO Inhibition Study :
    • Objective : Investigate the inhibitory effects on MAO enzymes.
    • Results : Compounds similar to 2,5-dichloro-N-benzamide showed competitive inhibition with IC50 values ranging from 0.028 µM to 0.342 µM for MAO-A. Docking studies revealed strong binding interactions with the enzyme active site .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AMAO-A Inhibition0.028
Compound BAntioxidant ActivityN/A
Compound CAnti-inflammatoryN/A

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound likely interacts with target enzymes through hydrogen bonding and hydrophobic interactions due to its chlorinated benzamide structure.
  • Radical Scavenging : The presence of the pyrazole ring may facilitate electron donation to neutralize free radicals.

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